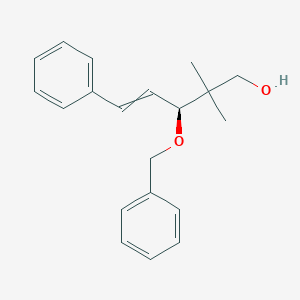
(3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol is an organic compound that features a benzyloxy group attached to a pentenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and 2,2-dimethyl-5-phenylpent-4-en-1-ol.
Reaction Conditions: The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with a suitable leaving group on the pentenol backbone under basic conditions.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenol backbone can be reduced to form a saturated alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the benzyloxy group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of new compounds with different functional groups replacing the benzyloxy group.
Applications De Recherche Scientifique
(3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of (3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The compound’s effects are mediated through these interactions, which can modulate various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-(Benzyloxy)-L-Aspartic Acid: Shares the benzyloxy group but has a different backbone structure.
(2S,3S)-2-(Benzyloxy)pentan-3-yl: Similar benzyloxy substitution but different overall structure.
(Benzyloxy)-N’-[(3S)-2,2-dimethylhex-5-en-3-yl]carbohydrazide: Similar benzyloxy group with a different functional group attached.
Uniqueness
(3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
824393-48-8 |
|---|---|
Formule moléculaire |
C20H24O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(3S)-2,2-dimethyl-5-phenyl-3-phenylmethoxypent-4-en-1-ol |
InChI |
InChI=1S/C20H24O2/c1-20(2,16-21)19(14-13-17-9-5-3-6-10-17)22-15-18-11-7-4-8-12-18/h3-14,19,21H,15-16H2,1-2H3/t19-/m0/s1 |
Clé InChI |
MRTQJCDEQXXZMP-IBGZPJMESA-N |
SMILES isomérique |
CC(C)(CO)[C@H](C=CC1=CC=CC=C1)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(CO)C(C=CC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-Propyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14225979.png)
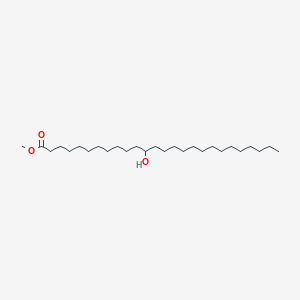

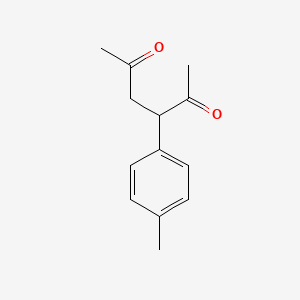
![2-{6-[2-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14226003.png)
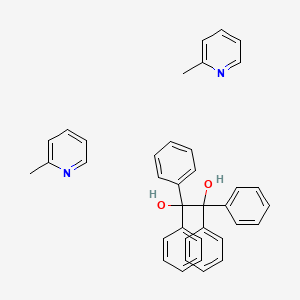
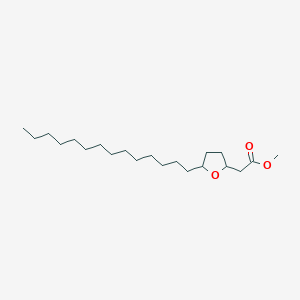
![[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol](/img/structure/B14226015.png)
![1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14226018.png)

![2,6-Difluoro-4-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14226029.png)
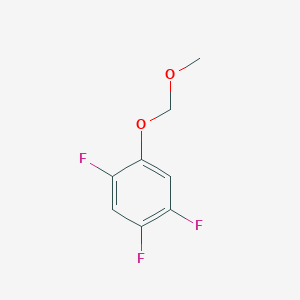
methylene]-](/img/structure/B14226050.png)
![1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14226062.png)
